molecular formula C16H14N4O2S B2543127 N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 539805-89-5

N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2543127
CAS No.: 539805-89-5
M. Wt: 326.37
InChI Key: VRWYPFDDZWRFRF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a pyridine and a meta-substituted acetamide, is a hallmark of compounds designed to act as potent enzyme inhibitors. Research into structurally similar compounds indicates that this molecule is primarily investigated for its potential as a tyrosine kinase inhibitor , with plausible high affinity for receptors involved in proliferative signaling pathways. The 1,3,4-oxadiazole scaffold is a privileged structure in drug design, known to contribute to key pharmacological properties. The specific substitution pattern of this compound suggests it may be evaluated for its efficacy in modulating aberrant cellular signaling, making it a candidate for oncological research and the study of angiogenesis. Furthermore, the acetamide sulfanyl linkage is a critical pharmacophoric element that can enhance binding affinity and selectivity. Researchers utilize this compound to explore structure-activity relationships (SAR) and to elucidate the mechanistic underpinnings of kinase inhibition, providing valuable insights for the design of next-generation therapeutic agents.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-3-2-4-13(9-11)18-14(21)10-23-16-20-19-15(22-16)12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWYPFDDZWRFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with the oxadiazole-pyridine intermediate.

    Final Coupling with 3-Methylphenyl Acetamide: The final step involves coupling the intermediate with 3-methylphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Structural Variations :

  • Pyridinyl vs.
  • N-Substituents : The 3-methylphenyl group on the acetamide moiety distinguishes it from derivatives with 4-nitrophenyl (CDD-934506) or pyrazin-2-yl (Molbank M800) substituents, influencing lipophilicity and steric effects .
Antimicrobial Activity
  • Shah et al. (2022) : A derivative with 4-acetamidophenyl and aryl groups showed potent activity against S. aureus (MIC = 63 µg/mL) .
  • Gul et al. (2013) : N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfanyl acetamides exhibited variable antimicrobial activity, with compounds 6f and 6o being most active .
  • Target Compound : While direct data are unavailable, its pyridinyl group may enhance interactions with bacterial targets like enzymes or membranes compared to purely aromatic substituents.
Anticancer Activity
  • Khalil et al. (2024) : A hydrazide derivative (compound 132 ) with a pyridin-4-yl oxadiazole inhibited EGFR with IC50 = 0.010 µM . The target compound’s acetamide group may offer improved stability over hydrazides.
Other Activities
  • Compound 7c (2020): A thiazole-containing analog (3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) showed moderate cytotoxicity, highlighting the impact of thiazole incorporation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound C17H15N3O2S 325.39 Not reported Pyridin-4-yl, 3-methylphenyl Under investigation
CDD-934506 C17H14N4O4S 386.38 Not reported 4-Methoxyphenyl, 4-nitrophenyl Antimycobacterial
Molbank M800 (Compound 4) C22H18N4O2S 410.47 Not reported Diphenylmethyl, pyrazin-2-yl Structural characterization
Compound 7c (2020) C16H17N5O2S2 375.47 134–178 Thiazolyl, 3-methylphenyl Cytotoxic
Gul et al. (2013) Compound 6f C16H13ClN4O2S 384.82 Not reported 4-Chlorophenyl, 4-fluorophenyl Antimicrobial

Key Findings and Trends

  • Substituent Impact : Pyridinyl groups (as in the target compound) enhance electronic interactions, while methylphenyl groups balance lipophilicity for membrane penetration.
  • Synthetic Flexibility : S-alkylation is a robust method for diversifying sulfanylacetamide derivatives, enabling rapid generation of analogs for SAR studies .

Biological Activity

N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Composition and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C_{16}H_{17}N_{3}O_{2}S
  • Molecular Weight : 326.4 g/mol
  • XLogP3-AA : 2.5
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 5 .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The specific compound has been assessed for its efficacy against various strains of bacteria.

Antitubercular Activity

Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives and found that compounds similar to this compound showed potent inhibition against Mycobacterium bovis BCG. The mechanism involved the inhibition of the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis .

In a comparative study by Vosatka et al. (2018), derivatives with a pyridine nucleus demonstrated strong activity against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–8 µM for the most effective compounds .

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the core structure influence biological activity. Compounds with electron-donating groups at specific positions on the aromatic ring have shown enhanced potency against cancer cell lines and bacterial strains.

Compound StructureActivityReference
1,3,4-Oxadiazole DerivativesStrong antibacterial against E. coli, S. aureusDhumal et al., 2016
Pyridine-Based DerivativesAntitubercular activity with MICs of 4–8 µMVosatka et al., 2018

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria.
    • The most promising candidates were found to inhibit bacterial growth more effectively than standard antibiotics like gentamicin .
  • In Silico Docking Studies :
    • Molecular docking studies revealed that the compound binds effectively to bacterial target proteins, indicating a potential mechanism for its antimicrobial action .

Q & A

Q. What are the critical steps in synthesizing N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

The synthesis involves:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Alkylation : Reaction of the oxadiazole intermediate with 2-chloro-N-(3-methylphenyl)acetamide in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) at 60–80°C under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .

Q. Which spectroscopic techniques confirm the structural integrity and purity of this compound?

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, methylphenyl groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

Q. What stability considerations are necessary for storing this compound?

  • Light Sensitivity : Store in amber vials to prevent photodegradation .
  • Temperature : Long-term storage at –20°C under nitrogen atmosphere .
  • Moisture Control : Use desiccants to avoid hydrolysis of the sulfanyl or oxadiazole moieties .

Q. Which solvents and reaction conditions are optimal for the alkylation step?

  • Solvents : DMF or THF for solubility of intermediates .
  • Base : K₂CO₃ or NaH to deprotonate the thiol group .
  • Temperature : 60–80°C under nitrogen to minimize oxidation .
  • Monitoring : TLC (hexane:ethyl acetate 3:1) to track reaction progress .

Q. What are common by-products during synthesis, and how are they mitigated?

  • Hydrolysis By-products : Oxadiazole ring opening under acidic/basic conditions; mitigated by strict pH control .
  • Unreacted Intermediates : Removed via column chromatography or recrystallization .
  • Oxidation Products : Prevented by using inert atmospheres and antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can reaction yields for the 1,3,4-oxadiazole cyclization step be optimized?

  • Catalyst Screening : Test POCl₃ vs. H₂SO₄ for cyclization efficiency .
  • Temperature Gradient : Optimize between 80–120°C using a microwave reactor for faster kinetics .
  • Design of Experiments (DoE) : Statistically identify critical factors (e.g., solvent ratio, catalyst loading) .

Q. How to resolve contradictions in biological activity data across assay models?

  • Orthogonal Assays : Cross-validate using enzymatic assays vs. cell-based models (e.g., kinase inhibition vs. cytotoxicity) .
  • Structural Analogues : Compare SAR with derivatives to identify functional group contributions .
  • Molecular Docking : Predict binding modes to explain discrepancies in target affinity .

Q. What strategies enhance target selectivity in derivative design?

  • Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ on the phenyl ring to modulate electronic effects .
  • Pyridinyl Modifications : Replace pyridin-4-yl with pyridin-3-yl to alter hydrogen bonding patterns .
  • Computational QSAR : Use CoMFA/CoMSIA models to predict selectivity indices .

Q. How can low reproducibility in biological assays be addressed?

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 passage #15–20) and serum batches .
  • Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate .
  • Replicate Experiments : Perform triplicate runs with blinded sample coding to reduce bias .

Q. What computational methods predict pharmacokinetic properties?

  • SwissADME : Estimates logP (lipophilicity), aqueous solubility, and CYP450 metabolism .
  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) .
  • Pharmacophore Modeling : Identifies key interactions for optimizing oral bioavailability .

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